molecular formula C18H20O B1349878 4-tert-Butyl-4'-methylbenzophenone CAS No. 55709-38-1

4-tert-Butyl-4'-methylbenzophenone

Cat. No.: B1349878
CAS No.: 55709-38-1
M. Wt: 252.3 g/mol
InChI Key: KVAHPWDGEWTSGE-UHFFFAOYSA-N
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Description

4-tert-Butyl-4’-methylbenzophenone, also known as (4-tert-butylphenyl)(4-methylphenyl)methanone, is an organic compound with the molecular formula C18H20O. It is a derivative of benzophenone, characterized by the presence of a tert-butyl group and a methyl group attached to the phenyl rings. This compound is commonly used in various chemical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-tert-Butyl-4’-methylbenzophenone can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of 4-tert-butylbenzene with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In industrial settings, the production of 4-tert-Butyl-4’-methylbenzophenone often involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-4’-methylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: 4-tert-Butylbenzoic acid and 4-methylbenzoic acid.

    Reduction: 4-tert-Butyl-4’-methylbenzyl alcohol.

    Substitution: Halogenated or nitrated derivatives of 4-tert-Butyl-4’-methylbenzophenone.

Scientific Research Applications

4-tert-Butyl-4’-methylbenzophenone has several applications in scientific research:

    Chemistry: It is used as a photoinitiator in polymerization reactions and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: It is used in the production of UV absorbers, which are essential in the formulation of sunscreens and other protective coatings.

Mechanism of Action

The mechanism of action of 4-tert-Butyl-4’-methylbenzophenone involves its ability to absorb UV light, making it an effective UV filter. The compound undergoes photochemical reactions upon exposure to UV radiation, leading to the formation of excited states that can dissipate energy harmlessly. This property is particularly useful in sunscreen formulations to protect the skin from harmful UV rays.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: The parent compound, lacking the tert-butyl and methyl groups.

    4-tert-Butylbenzophenone: Similar structure but without the methyl group.

    4-Methylbenzophenone: Similar structure but without the tert-butyl group.

Uniqueness

4-tert-Butyl-4’-methylbenzophenone is unique due to the presence of both tert-butyl and methyl groups, which enhance its stability and UV-absorbing properties compared to its analogs. The tert-butyl group provides steric hindrance, reducing the likelihood of unwanted side reactions, while the methyl group contributes to the compound’s overall hydrophobicity, making it more effective in non-polar environments.

Properties

IUPAC Name

(4-tert-butylphenyl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O/c1-13-5-7-14(8-6-13)17(19)15-9-11-16(12-10-15)18(2,3)4/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVAHPWDGEWTSGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373821
Record name 4-tert-Butyl-4'-methylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55709-38-1
Record name 4-tert-Butyl-4'-methylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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